molecular formula C18H18N4O3S B2589937 2-(6-Cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethylphenyl)acetamide CAS No. 1251557-68-2

2-(6-Cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethylphenyl)acetamide

Cat. No. B2589937
CAS RN: 1251557-68-2
M. Wt: 370.43
InChI Key: NTKCWSAVOAASRP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiazolo[4,3-d]pyrimidin-4-yl moiety attached to a cyclopropyl group and an N-(2-ethylphenyl)acetamide group.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 370.43. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Farnesoid X Receptor (FXR) Agonism

FXR is a nuclear receptor that plays a pivotal role in the regulation of bile acid, lipid, and glucose metabolism. The structure of the compound suggests potential activity as an FXR agonist. FXR agonists have been shown to lower plasma LDL and vLDL levels in animal models, which could be beneficial for the treatment of dyslipidemia and atherosclerosis . This compound could be part of a series that robustly modulates lipid levels, offering a novel therapeutic approach.

Synthesis of Heterocyclic Compounds

The cyclopropyl and pyrimidinyl moieties present in the compound provide a versatile framework for the synthesis of various heterocyclic compounds. For instance, it could be used in gold-catalyzed intermolecular tandem cyclization and [4 + 3] cycloaddition reactions to construct seven-membered heterocycle-fused indolizine scaffolds . This methodology has significant potential for creating complex molecular architectures from simple building blocks.

Antifungal Agents

Compounds with similar structures have been explored for their antifungal properties, particularly as sterol demethylase inhibitors (DMIs). DMIs are a class of antifungal agents that inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes. The compound could be investigated for its efficacy as a DMI, potentially leading to the development of new antifungal medications .

Future Directions

The future directions of research on this compound are not specified in the available resources. Given its structure and the therapeutic potential of related pyridopyrimidine derivatives , it could be a subject of interest in the development of new therapies.

properties

IUPAC Name

2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-2-11-5-3-4-6-13(11)19-15(23)9-21-14-10-26-20-16(14)17(24)22(18(21)25)12-7-8-12/h3-6,10,12H,2,7-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKCWSAVOAASRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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